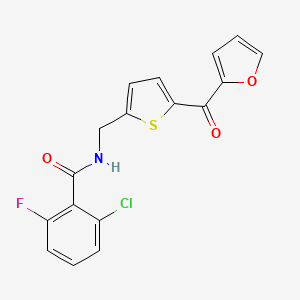
2-chloro-6-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-chloro-6-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H11ClFNO3S and its molecular weight is 363.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-6-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)benzamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H13ClFNO2S, with a molecular weight of 349.8 g/mol. The compound features a chloro and fluoro group, which are known to enhance biological activity through various mechanisms.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its anticancer properties and inhibitory effects on specific enzymes.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown promising results against several cancer cell lines, indicating its ability to inhibit tumor growth effectively. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MiaPaCa2 | 1.32 | Induces apoptosis |
| H1975 (EGFR mutant) | 4.62 | Inhibits EGFR-TK mutation |
| A431 | 2.06 | Strong cytotoxic activity |
The compound exhibited significant cytotoxicity with IC50 values comparable to established anticancer drugs, suggesting it may serve as a lead compound for further development .
Inhibition of Protein Kinases
The compound has also been studied for its inhibitory effects on various protein kinases, including the epidermal growth factor receptor (EGFR). Its structural components allow it to interact with the ATP binding site of kinases, leading to effective inhibition:
- EGFR : IC50 values range from 1.12–15.4 nM against resistant cell lines.
- PDGFR and VEGFR : The compound demonstrated moderate inhibition, suggesting a broader spectrum of action against different cancer types .
Case Studies
Several case studies have provided insights into the efficacy and safety profile of this compound:
- In Vitro Study on MiaPaCa2 Cells : The study reported that treatment with the compound led to cell cycle arrest and apoptosis induction, confirming its potential as an effective therapeutic agent against pancreatic cancer .
- EGFR Mutant Cell Line Analysis : In a comparative study involving resistant cell lines, the compound showed superior efficacy compared to gefitinib, a standard treatment for EGFR-mutant cancers. This highlights its potential as an alternative treatment option .
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO3S/c18-11-3-1-4-12(19)15(11)17(22)20-9-10-6-7-14(24-10)16(21)13-5-2-8-23-13/h1-8H,9H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYJBUHMCCEAJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













